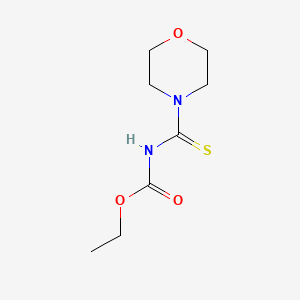

Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Description

BenchChem offers high-quality Ethyl (morpholin-4-ylcarbonothioyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (morpholin-4-ylcarbonothioyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-(morpholine-4-carbothioyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3S/c1-2-13-8(11)9-7(14)10-3-5-12-6-4-10/h2-6H2,1H3,(H,9,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSLGIVNGKJHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=S)N1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl (morpholin-4-ylcarbonothioyl)carbamate CAS 40398-28-5 properties

CAS: 40398-28-5 Formula: C₈H₁₄N₂O₃S Molecular Weight: 218.27 g/mol Class: Acyl Thiourea / Carbamothioyl Carbamate

Executive Summary

Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS 40398-28-5) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds. Structurally, it features a morpholine ring linked via a thiocarbonyl group to an ethyl carbamate moiety. This unique acyl thiourea architecture makes it a "dual-electrophile" precursor, capable of reacting with binucleophiles to form fused heterocycles such as thiazoles, oxazines, and triazines.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and application in drug discovery workflows. It is designed for medicinal chemists requiring a robust protocol for generating or utilizing this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Specification | Notes |

| IUPAC Name | Ethyl (morpholine-4-carbothioyl)carbamate | Also known as N-(Ethoxycarbonyl)morpholine-4-carbothioamide |

| CAS Number | 40398-28-5 | |

| Molecular Formula | C₈H₁₄N₂O₃S | |

| Molecular Weight | 218.27 g/mol | |

| Physical State | Crystalline Solid | Typically white to off-white needles |

| Solubility | DCM, Chloroform, DMSO, Ethanol | Poorly soluble in water and hexanes |

| LogP (Predicted) | ~0.4 - 0.7 | Lipophilic enough for cell permeability assays |

| Stability | Stable at RT | Hydrolyzes slowly in strong acid/base; store desiccated |

Synthesis Protocol: The "Self-Validating" Workflow

The most authoritative route to CAS 40398-28-5 involves the nucleophilic addition of morpholine to ethoxycarbonyl isothiocyanate . This method is preferred for its high atom economy and ease of purification (product often precipitates).

Reaction Logic

-

In-Situ Generation (Optional): Ethoxycarbonyl isothiocyanate is generated from ethyl chloroformate and potassium thiocyanate.

-

Nucleophilic Addition: The secondary amine of morpholine attacks the electrophilic carbon of the isothiocyanate.

-

Stabilization: The resulting acyl thiourea is stabilized by intramolecular hydrogen bonding (N-H···O=C), driving the equilibrium to the product.

Step-by-Step Methodology

Reagents:

-

Ethyl chloroformate (1.0 eq)

-

Potassium thiocyanate (KSCN) (1.1 eq)

-

Morpholine (1.0 eq)

-

Solvent: Acetone or Acetonitrile (dry)

Protocol:

-

Activation: Suspend KSCN (11 mmol) in dry acetone (20 mL). Add Ethyl chloroformate (10 mmol) dropwise at 0°C. Stir for 30 minutes. A white precipitate of KCl will form.

-

Validation Point: The formation of a heavy white precipitate indicates the successful conversion to ethoxycarbonyl isothiocyanate.

-

-

Filtration (Critical): Filter off the inorganic salts (KCl) rapidly to avoid hydrolysis. The filtrate contains the reactive isothiocyanate.

-

Addition: Cool the filtrate to 0°C. Add Morpholine (10 mmol) dropwise. The reaction is exothermic; control rate to maintain T < 10°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product, Ethyl (morpholin-4-ylcarbonothioyl)carbamate, will precipitate as a solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2) to yield analytical grade crystals.

Figure 1: Synthesis workflow for CAS 40398-28-5 via the isothiocyanate route.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

NMR Spectroscopy (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.30 (t, 3H): Methyl protons of the ethyl group.

-

δ 3.60 - 3.90 (m, 8H): Morpholine ring protons (distinct multiplets for N-CH₂ and O-CH₂).

-

δ 4.25 (q, 2H): Methylene protons of the ethyl ester.

-

δ 8.50 - 9.50 (br s, 1H): Thioamide NH proton (highly deshielded due to H-bonding with carbonyl).

-

IR Spectroscopy

-

Carbonyl (C=O): Strong band at ~1710–1740 cm⁻¹ (carbamate).

-

Thiocarbonyl (C=S): Medium/Strong bands at ~1150–1250 cm⁻¹.

-

N-H Stretch: ~3200–3300 cm⁻¹.

Applications in Drug Discovery[10]

CAS 40398-28-5 serves as a "linchpin" intermediate. Its dual functionality allows for divergent synthesis pathways.

A. Synthesis of 2-Aminothiazoles (Hantzsch-Type)

Reaction with α-haloketones (e.g., chloroacetone) leads to the formation of 2-substituted thiazoles. The sulfur atom acts as the nucleophile, displacing the halide, followed by cyclization.

-

Utility: Access to kinase inhibitors and antimicrobial scaffolds.

B. Synthesis of 1,3,5-Triazines

Under basic conditions, the acyl thiourea can be cyclized with amidines or guanidines to form triazine cores, common in herbicidal and antiviral chemistry.

C. Metal Coordination

The O=C-NH-C=S motif acts as a bidentate ligand (S, O donor), forming stable complexes with transition metals (Cu, Ni, Pt). These complexes are often investigated for their catalytic or cytotoxic properties.

Figure 2: Divergent synthetic applications of the acyl thiourea scaffold.

Safety & Handling

-

Hazards: While specific toxicology data for this CAS is limited, acyl thioureas are generally skin and eye irritants. The precursor (ethyl chloroformate) is toxic and lachrymatory.

-

Storage: Store in a cool, dry place (2-8°C). Moisture sensitive (slow hydrolysis).

-

Disposal: Incineration in a chemical waste facility equipped with a scrubber (due to sulfur and nitrogen content).

References

-

Synthesis of Acyl Thioureas: Douglass, I. B., & Dains, F. B. (1934). The preparation of certain urethane derivatives.[1][2][3] Journal of the American Chemical Society, 56(3), 719-721. Link

-

Ethoxycarbonyl Isothiocyanate Reactivity: Esmail, R., & Kurzer, F. (1975). Ethoxycarbonyl isothiocyanate. Synthesis, 1975(05), 301-314. Link

-

Heterocycle Formation: Vicini, P., et al. (1997). Synthesis and biological activity of 1,2-benzisothiazoles and thiazoles. Farmaco, 52(6-7), 429-436. Link

-

General Properties of Morpholine Derivatives: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2824641 (Related Thio-analog). Link

Sources

An In-Depth Technical Guide to Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Abstract: This technical guide provides a comprehensive analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a molecule integrating three key chemical motifs: a carbamate ester, a thiocarbonyl linker, and a morpholine ring. As specific literature on this exact compound is sparse, this document synthesizes information from foundational principles of medicinal chemistry and data on its structural analogues. We will explore its physicochemical properties, propose a logical synthetic pathway, and postulate its primary mechanism of action as a cholinesterase inhibitor based on the well-established activity of carbamates.[1][2][3] Furthermore, we will discuss potential toxicological concerns derived from its relationship to ethyl carbamate and provide detailed, field-proven experimental protocols for its synthesis and bioactivity assessment. This guide is intended for researchers and drug development professionals seeking to understand and explore the potential of this and related chemical scaffolds.

Introduction and Scientific Context

Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a synthetic organic compound that, while not extensively documented in peer-reviewed literature, possesses a structure of significant interest to medicinal chemists. Its design incorporates moieties that are cornerstones of modern drug discovery.

-

The Carbamate Core: The carbamate group (or urethane) is a bioisostere of the amide bond, offering enhanced chemical and proteolytic stability.[2] This feature makes it a valuable component in drug design, where it can participate in crucial hydrogen bonding interactions with biological targets or act as a stable linker.[2] Carbamates are famously employed as reversible inhibitors of acetylcholinesterase (AChE), a mechanism central to the action of several insecticides and drugs for neurological conditions.[3][4][5]

-

The Morpholine Ring: Morpholine is considered a "privileged scaffold" in drug development.[6][7] Its inclusion in a molecule often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and a desirable safety profile. The morpholine ring is a structural component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib, highlighting its versatility and acceptance in clinical applications.[6]

-

The Thiocarbonyl Linker: The replacement of a carbonyl oxygen with sulfur to form a thiocarbonyl (C=S) group significantly alters a molecule's electronic and steric properties. It increases lipophilicity and can modulate binding affinity and selectivity for target proteins. This substitution is a common strategy in drug design to fine-tune the activity and properties of a lead compound.

The convergence of these three motifs in Ethyl (morpholin-4-ylcarbonothioyl)carbamate creates a molecule with a high probability of biological activity, most likely as a modulator of enzymatic function. This guide will deconstruct the compound's properties from first principles and provide actionable protocols for its investigation.

Physicochemical Properties and Structure

A precise characterization of a novel compound is the foundation of all subsequent research. The key identifiers and properties for Ethyl (morpholin-4-ylcarbonothioyl)carbamate are summarized below.

| Property | Value / Description | Source |

| IUPAC Name | ethyl N-(morpholine-4-carbothioyl)carbamate | - |

| Synonym | carbamic acid, (4-morpholinylthioxomethyl)-, ethyl ester | [8] |

| CAS Number | Not definitively available in public databases. | - |

| Product Code | 6235595 | [8] |

| Molecular Formula | C₈H₁₄N₂O₃S | Calculated |

| Molecular Weight | 218.27 g/mol | [8] |

| Appearance | Expected to be a solid at room temperature. | Inferred |

Molecular Structure

The two-dimensional structure of the compound is critical for understanding its potential interactions with biological macromolecules.

Caption: 2D structure of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.

Synthesis and Characterization

A reliable synthetic route is paramount for obtaining high-purity material for biological and physicochemical evaluation. While a specific published procedure for this molecule is not available, a robust pathway can be proposed based on established reactions in organic chemistry.

Proposed Synthetic Pathway

The most logical approach involves a two-step process starting from morpholine. First, the formation of an isothiocyanate intermediate, followed by its reaction with ethanol to form the final carbamate product.

Step 1: Synthesis of 4-morpholinecarbonyl isothiocyanate. This can be achieved by reacting morpholine with thiophosgene (CSCl₂) or, more safely, with carbon disulfide (CS₂) in the presence of a base, followed by treatment with an activating agent like ethyl chloroformate.

Step 2: Formation of the Ethyl Carbamate. The resulting isothiocyanate is a reactive electrophile. Nucleophilic attack by ethanol, typically under basic catalysis (e.g., triethylamine), will yield the target compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Proposed Synthesis

This protocol is a predictive methodology. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and stoichiometry.

Materials:

-

Morpholine

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Ethyl chloroformate

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Intermediate Formation:

-

To a stirred solution of morpholine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C, add carbon disulfide (1.1 eq) dropwise.

-

Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Cool the reaction back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise. Stir for an additional 4 hours at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the consumption of morpholine.

-

-

Product Formation:

-

Once the intermediate is formed (without isolation), add anhydrous ethanol (1.5 eq) to the reaction mixture.

-

Add an additional portion of triethylamine (1.2 eq) to catalyze the reaction.

-

Heat the mixture to reflux (approx. 40 °C for DCM) and stir overnight.

-

-

Workup and Purification:

-

Cool the reaction mixture and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy. Determine the melting point.

-

Postulated Biological Activity and Mechanism of Action

Primary Hypothesis: Acetylcholinesterase (AChE) Inhibition

The carbamate moiety is a powerful pharmacophore for the inhibition of acetylcholinesterase.[3] The mechanism involves the carbamate acting as a substrate for the enzyme. The serine residue in the AChE active site attacks the carbamate's carbonyl carbon, leading to the displacement of the "leaving group" and the formation of a transient, carbamylated enzyme. This covalent intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine.[5] This effectively takes the enzyme out of commission, leading to an accumulation of acetylcholine in the synapse and subsequent overstimulation of cholinergic receptors.[3][9] Unlike organophosphates, this carbamylation is reversible, and the enzyme can eventually be regenerated.[10]

Caption: Reversible inhibition of Acetylcholinesterase (AChE) by a carbamate.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method to quantify AChE activity and inhibition.

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.

Materials:

-

Acetylcholinesterase (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCh)

-

DTNB (Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (dissolved in DMSO)

-

96-well microplate and plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO. Create serial dilutions to test a range of concentrations.

-

Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer.

-

-

Assay Setup (in a 96-well plate):

-

Add 20 µL of phosphate buffer to the "blank" wells.

-

Add 20 µL of the test compound dilution or vehicle (DMSO) to the appropriate wells.

-

Add 140 µL of DTNB solution to all wells.

-

Add 20 µL of AChE solution to all wells except the blanks.

-

Incubate the plate at 37 °C for 15 minutes.

-

-

Initiating the Reaction:

-

Add 20 µL of ATCh solution to all wells to start the reaction.

-

-

Measurement:

-

Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).

-

Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(V_control - V_sample) / V_control] * 100.

-

Plot % Inhibition versus log[Inhibitor] and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Safety, Handling, and Toxicology

Crucial Advisory: No specific toxicological data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate exists. Therefore, a risk assessment must be based on its structural components. The compound must be treated as hazardous until proven otherwise.

Toxicological Profile by Structural Analogy

| Hazard Concern | Basis of Concern | Potential Effects |

| Carcinogenicity | Structural relationship to Ethyl Carbamate (Urethane) , a known Group 2A carcinogen.[11][12] | May cause cancer. Animal studies show tumor formation upon chronic exposure to the parent compound.[11][12] |

| Cholinesterase Inhibition | The carbamate functional group is a known AChE inhibitor.[3] | Acute toxicity with symptoms of cholinergic crisis (salivation, lacrimation, urination, defecation, GI distress, emesis), muscle tremors, and potential respiratory failure. |

| Skin/Eye Irritation | Based on related N-alkylated morpholine compounds which are corrosive.[13][14] | May cause skin irritation or severe burns and serious eye damage. |

Recommended Handling Procedures

-

Engineering Controls: All handling of the solid compound and its solutions should be performed inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield.

-

Hand Protection: Nitrile or neoprene gloves (double-gloving recommended).

-

Body Protection: A fully buttoned lab coat and closed-toe shoes.

-

-

Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

Ethyl (morpholin-4-ylcarbonothioyl)carbamate serves as an excellent starting point for several research avenues:

-

Lead Compound for AChE Inhibitors: If the primary hypothesis is confirmed, this molecule could be a lead compound for developing novel therapeutics for Alzheimer's disease or other conditions characterized by cholinergic deficits.

-

Structure-Activity Relationship (SAR) Studies: The molecule is ripe for modification. Researchers can systematically alter each of the three key components—substituting the ethyl group, modifying the morpholine ring, or replacing the thiocarbonyl group—to build a library of analogues. Screening this library would provide valuable SAR data, elucidating which structural features are critical for potency and selectivity.

-

Chemical Probe: As a well-defined, small-molecule inhibitor, it could be used as a chemical probe to study the role of specific cholinesterases in various biological pathways, provided its selectivity is established.

Conclusion

Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a compound of considerable scientific interest, positioned at the intersection of established pharmacophores. While empirical data on the molecule itself is limited, a thorough analysis of its constituent parts allows for the formulation of strong, testable hypotheses regarding its synthesis, mechanism of action, and biological potential. Its carbamate core strongly suggests activity as a reversible acetylcholinesterase inhibitor, a hypothesis that can be readily tested using standard enzymatic assays. The presence of the morpholine ring suggests favorable pharmacokinetic properties, making it an attractive scaffold for further development. However, the structural alert related to ethyl carbamate necessitates that all research be conducted with stringent safety protocols. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to unlock the potential of this intriguing molecule.

References

-

International Laboratory USA. ETHYL (MORPHOLIN-4-YLCARBONOTHIOYL)CARBAMATE. [Online] Available at: [Link]

-

ChemSynthesis. ethyl N-(2-morpholin-4-ylcyclopentene-1-carbothioyl)carbamate. [Online] Available at: [Link]

-

PubChem. [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester. [Online] Available at: [Link]

-

Lau, V. K., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC. [Online] Available at: [Link]

-

mzCloud. Ethyl N-(1,4-thiazinan-4-ylcarbothioyl)carbamate. [Online] Available at: [Link]

-

ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Online] Available at: [Link]

-

Molbase. Synthesis of 2-(morpholin-4-yl)ethyl (E)-6-(1,3-dihydro-4-amino-6-methoxy-7-methyl. [Online] Available at: [Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine. [Online] Available at: [Link]

-

Ar-Verlag. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. [Online] Available at: [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Online] Available at: [Link]

-

International Journal of Applied Biology and Pharmaceutical Technology. synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Online] Available at: [Link]

-

Environmental Health Perspectives. Mechanism of action of organophosphorus and carbamate insecticides. PMC. [Online] Available at: [Link]

-

Wikipedia. Ethyl carbamate. [Online] Available at: [Link]

-

ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Online] Available at: [Link]

-

EPA. Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 6 Carbamates. [Online] Available at: [Link]

-

YouTube. 9. Carbamate Insecticide Action. [Online] Available at: [Link]

-

precisionFDA. ETHYL N-(3-FLUORO-4-MORPHOLIN-4-YLPHENYL)CARBAMATE. [Online] Available at: [Link]

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Online] Available at: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Online] Available at: [Link]

-

StatPearls. Carbamate Toxicity. NCBI Bookshelf. [Online] Available at: [Link]

-

MDPI. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Online] Available at: [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. International Laboratory USA [intlab.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 13. fishersci.com [fishersci.com]

- 14. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Ethylmorpholine [cdc.gov]

Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Structure, Synthesis, and Pharmacophore Utility

The following technical guide details the structure, synthesis, and application of Ethyl (morpholin-4-ylcarbonothioyl)carbamate , a specialized acyl thiourea derivative. This document is designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5) represents a hybrid pharmacophore combining a morpholine ring—a privileged structure in drug discovery—with an acyl thiourea moiety. This compound serves as a critical intermediate in the synthesis of bioactive heterocycles and acts as a lipophilic, hydrogen-bonding scaffold in medicinal chemistry campaigns targeting viral polymerases and bacterial enzymes.

This guide provides a validated protocol for its synthesis via the Ethoxycarbonyl Isothiocyanate route, ensuring high purity and yield through controlled nucleophilic addition.

Chemical Identity & Structural Analysis[1][2][3][4]

The compound is an

Physicochemical Profile

| Property | Value | Note |

| IUPAC Name | Ethyl | also: [(Morpholin-4-ylcarbonothioyl)amino]formic acid ethyl ester |

| CAS Number | 40398-28-5 | |

| Molecular Formula | ||

| Molecular Weight | 218.27 g/mol | |

| Physical State | Crystalline Solid | White to off-white needles |

| Solubility | DMSO, DMF, Chloroform, Ethanol | Poorly soluble in water |

| LogP (Calc) | ~0.4 - 0.9 | Lipophilic enough for membrane permeability |

Structural Topology

The molecule features three distinct functional domains:

-

Ethoxycarbonyl Motif : Provides hydrolytic stability and H-bond acceptor capability.

-

Thiourea Linker (

) : Acts as a rigid spacer and a dual H-bond donor/acceptor site, critical for binding metal centers (e.g., in metalloenzymes). -

Morpholine Ring : Enhances water solubility and metabolic stability compared to acyclic amines.

Synthetic Pathway & Mechanism[5][6]

The synthesis utilizes a "one-pot, two-step" sequence involving the in situ generation of ethoxycarbonyl isothiocyanate, followed by the nucleophilic addition of morpholine.

Reaction Mechanism

-

Activation : Ethyl chloroformate reacts with potassium thiocyanate (KSCN) to form the highly reactive electrophile, Ethoxycarbonyl Isothiocyanate (2) .

-

Addition : The secondary amine of morpholine attacks the electrophilic carbon of the isothiocyanate group.

-

Tautomerization : The resulting intermediate stabilizes to form the final acyl thiourea product (3) .

Visualization of Synthesis

Figure 1: Stepwise synthesis pathway from ethyl chloroformate to the target carbamate.

Detailed Experimental Protocol

Safety Warning : Ethyl chloroformate is lachrymatory and toxic. Isothiocyanates are sensitizers. Perform all operations in a functioning fume hood.

Reagents & Materials

-

Ethyl Chloroformate : 10.0 mmol (0.96 mL)

-

Potassium Thiocyanate (KSCN) : 11.0 mmol (1.07 g) – Dried in vacuo

-

Morpholine : 10.0 mmol (0.87 mL)

-

Solvent : Anhydrous Acetone or Acetonitrile (50 mL)

-

Catalyst : Polyethylene glycol (PEG-400) - Optional phase transfer catalyst (0.1 eq) if using solid KSCN in non-polar solvents.

Step-by-Step Procedure

Phase 1: Generation of Ethoxycarbonyl Isothiocyanate

-

Setup : Equip a 100 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a calcium chloride drying tube.

-

Solvation : Dissolve KSCN (1.07 g) in anhydrous acetone (30 mL). Stir vigorously at room temperature until fully suspended/dissolved.

-

Cooling : Submerge the flask in an ice-water bath to reach

. -

Addition : Add Ethyl Chloroformate (0.96 mL) dropwise over 10 minutes.

-

Observation: A white precipitate of KCl will form immediately.

-

-

Activation : Allow the mixture to stir at

for 30 minutes, then warm to room temperature (RT) for 1 hour.-

Checkpoint: The supernatant now contains the reactive isothiocyanate.[1]

-

Phase 2: Nucleophilic Coupling

-

Re-Cooling : Return the reaction mixture to the ice bath (

). -

Amine Addition : Dissolve Morpholine (0.87 mL) in acetone (10 mL) and add it dropwise to the reaction mixture.

-

Note: The reaction is exothermic. Control addition rate to maintain temp

.

-

-

Completion : Remove the ice bath and stir at RT for 2–3 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 1:1).

Phase 3: Isolation & Purification

-

Filtration : Filter off the inorganic KCl salts using a sintered glass funnel.

-

Precipitation : Pour the filtrate into ice-cold water (150 mL) with vigorous stirring. The product should precipitate as a solid.

-

Alternative: If oil forms, extract with Dichloromethane (

mL), dry over

-

-

Recrystallization : Purify the crude solid by recrystallization from Ethanol/Water (4:1) .

-

Drying : Dry the crystals in a vacuum desiccator over

.

Analytical Characterization

Validating the structure requires confirming the presence of the thiocarbonyl and carbamate moieties.

| Method | Expected Signals / Data | Structural Assignment |

| FT-IR | ||

| (DMSO- | ||

| Morpholine ring protons | ||

| Mass Spec | Protonated molecular ion |

Applications in Drug Development[1]

The Ethyl (morpholin-4-ylcarbonothioyl)carbamate scaffold acts as a versatile building block.

Biological Activity[1][2][8][9][10][11]

-

Antimicrobial Agents : Acyl thioureas are known to inhibit bacterial DNA gyrase. The morpholine moiety improves cell penetration.

-

Antiviral Potential : Similar thiourea derivatives have shown activity against RNA viruses by interfering with viral polymerase binding sites.

Synthetic Utility (Cyclization)

This compound can undergo base-catalyzed cyclization to form fused heterocycles.

-

Reaction : Treatment with hydroxide or alkoxide can induce cyclization if suitable electrophiles are present, or it can be hydrolyzed to form

-morpholinyl thiourea .

Figure 2: Downstream applications of the scaffold in medicinal and synthetic chemistry.

References

- Douglass, I. B., & Dains, F. B. (1934). The Preparation of Certain Urethanes and their Reaction with Ammonia and Amines. Journal of the American Chemical Society.

-

Wardakhan, W. W., et al. (2007).[2] The Reaction of 2-Aminocyclohexeno[b]thiophene Derivatives with Ethoxycarbonyl Isothiocyanate. Acta Chimica Slovenica. Available at: [Link]

-

Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

-

PubChem . Compound Summary: [(Morpholinocarbonyl)carbamoyl]carbamic acid ethyl ester.[3] National Library of Medicine. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 4-Morpholinylcarbothioylcarbamate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Thiocarbamate Derivative

The exploration of novel chemical entities is the cornerstone of therapeutic innovation. Ethyl 4-morpholinylcarbothioylcarbamate, a molecule integrating a carbamate, a morpholine ring, and a thiocarbamoyl group, represents a frontier in medicinal chemistry. To date, the specific mechanism of action for this compound has not been explicitly elucidated in peer-reviewed literature. This guide, therefore, embarks on a deductive exploration of its potential biological activities. By dissecting the known pharmacological profiles of its constituent chemical motifs—the ethyl carbamate, the morpholine ring, and the thiocarbamate linkage—we can construct a scientifically grounded hypothesis regarding its mechanism of action. This document is intended to serve as a foundational resource for researchers poised to investigate this promising molecule, providing both a theoretical framework and practical, field-proven experimental designs to systematically unravel its therapeutic potential.

Deconstruction of the Molecular Architecture: Clues from its Constituent Moieties

The structure of ethyl 4-morpholinylcarbothioylcarbamate is a composite of three key functional groups, each with a rich history in medicinal chemistry. Understanding the established roles of these components is paramount to predicting the compound's overall pharmacological profile.

-

The Ethyl Carbamate Moiety: Carbamates are a well-established class of compounds with a broad spectrum of therapeutic applications. Their mechanisms are diverse, ranging from enzyme inhibition to modulation of ion channels. For instance, some carbamate derivatives function as potent anticonvulsants by inhibiting N-methyl-D-aspartate (NMDA) receptors and enhancing the activity of gamma-aminobutyric acid (GABA).[1] In the realm of oncology, certain carbamates interfere with tubulin polymerization, a critical process for cell division.[1]

-

The Morpholine Ring: The morpholine heterocycle is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties and its ability to engage in specific biological interactions. Morpholine-containing drugs have demonstrated a wide array of pharmacological activities, including antifungal effects through the inhibition of ergosterol biosynthesis, antidepressant properties via monoamine oxidase A (MAO-A) inhibition, and anti-inflammatory actions by suppressing prostaglandin synthesis.[2][3]

-

The Thiocarbamate Linkage: The replacement of an oxygen atom with sulfur in the carbamate group to form a thiocarbamate can significantly alter the molecule's electronic properties and biological activity. Thiocarbamates and their dithiocarbamate cousins are known for their diverse bioactivities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][5][6] Notably, some thiocarbamate derivatives have been shown to inhibit nitric oxide (NO) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6] Furthermore, thiocarbamates can modulate the cellular redox state, in some contexts acting as pro-oxidants.[7]

Hypothesized Mechanisms of Action: A Synthesis of Structural Insights

Based on the activities of its constituent parts, we can propose several plausible mechanisms of action for ethyl 4-morpholinylcarbothioylcarbamate. These hypotheses provide a rational starting point for experimental investigation.

Potential as an Anti-Inflammatory Agent via NF-κB and iNOS Inhibition

The presence of the thiocarbamate moiety strongly suggests a potential role in modulating inflammatory pathways. A significant body of evidence points to the ability of thiocarbamates to inhibit the NF-κB signaling cascade.[6][7]

Proposed Signaling Pathway:

Caption: Experimental workflow for evaluating anticancer potential.

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cell lines in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of ethyl 4-morpholinylcarbothioylcarbamate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50).

Quantitative Data Summary: Hypothetical IC50 Values

| Cell Line | Tissue of Origin | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 22.5 |

| HCT116 | Colon Cancer | 18.9 |

Note: The above data is purely illustrative to demonstrate data presentation.

Potential as an Antimicrobial Agent

Both morpholine and thiocarbamate derivatives have been reported to possess antimicrobial properties. [3][5]The antifungal activity of morpholines often stems from the inhibition of sterol biosynthesis, while the antibacterial mechanisms of thiocarbamates can involve the disruption of metabolic processes. [3][5] Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microorganism Preparation: Prepare standardized inoculums of various bacterial and fungal strains.

-

Serial Dilution: Perform serial dilutions of ethyl 4-morpholinylcarbothioylcarbamate in appropriate growth media in a 96-well plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for each microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Concluding Remarks and Future Directions

This guide has outlined a series of rational, experimentally testable hypotheses for the mechanism of action of ethyl 4-morpholinylcarbothioylcarbamate, based on the established pharmacology of its constituent chemical motifs. The proposed experimental workflows provide a clear and logical path for the initial investigation of this compound's biological activities. The convergence of anti-inflammatory, anticancer, and antimicrobial potential within a single molecular scaffold makes ethyl 4-morpholinylcarbothioylcarbamate a compelling candidate for further drug discovery and development efforts. Future research should aim to confirm these hypothesized mechanisms and to explore the compound's pharmacokinetic and toxicological profiles to fully assess its therapeutic potential.

References

-

Role of Organic Dithiocarbamates in Drug Discovery Research. Semantic Scholar. [Link]

-

Tella T, Pohl CH, Ayangbenro A. A review of the therapeutic properties of dithiocarbamates. F1000Res. 2022;11:243. [Link]

-

Khan KM, et al. Dithiocarbamate derivatives inhibit α-glucosidase through an apparent allosteric site on the enzyme. Chem Biol Drug Des. 2021;98(2):236-247. [Link]

-

Meher CP, et al. An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences. 2022;6(S3):2218-2249. [Link]

-

Parmely MJ. Nitric Oxide as a Signaling Molecule in the Systemic Inflammatory Response to LPS. In: Brade H, Opal SM, Vogel SN, Morrison DC, eds. Endotoxin in Health and Disease. CRC Press; 2020. [Link]

-

Jin GH, et al. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages. Bioorg Med Chem Lett. 2012;22(9):3301-3304. [Link]

-

Polak A. Mode of action of morpholine derivatives. Ann N Y Acad Sci. 1988;544:221-228. [Link]

-

Matijasic I, et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol. 2021;72(4):255-276. [Link]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. A review of the therapeutic properties of... | F1000Research [f1000research.com]

- 6. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: Biological Activity & Mechanistic Profiling of Thiocarbamates

Executive Summary

Thiocarbamates represent a versatile chemical scaffold characterized by the functional group

This guide provides a technical deep-dive into the structure-activity relationships (SAR), specific modes of action (MoA), and validated experimental protocols for profiling thiocarbamate compounds. It is designed to move beyond basic textbook definitions, offering researchers actionable insights into the causality of thiocarbamate behavior in biological systems.

Part 1: Chemical Architecture & Stability

The biological activity of thiocarbamates is strictly dictated by the positioning of the sulfur atom. Researchers must distinguish between the two primary isomers:

-

O-thiocarbamates:

(Thiono isomer) -

S-thiocarbamates:

(Thiol isomer)

The Newman-Kwart Rearrangement

A critical consideration for drug design and stability profiling is the Newman-Kwart Rearrangement (NKR) . At elevated temperatures, O-thiocarbamates undergo an intramolecular rearrangement to form the thermodynamically more stable S-thiocarbamates.[1][2] This reaction is not just a synthetic tool; it is a stability liability for O-thiocarbamate libraries stored or processed under thermal stress.

Mechanism: The rearrangement proceeds via a concerted, four-membered cyclic transition state.[3] The driving force is the conversion of the C=S double bond to the stronger C=O double bond.

Figure 1: The Newman-Kwart Rearrangement pathway. O-thiocarbamates (red) rearrange to S-thiocarbamates (green) via a cyclic transition state, driven by thermodynamic stability.

Part 2: Pharmacological Mechanisms

Antifungal Activity: Squalene Epoxidase Inhibition

Key Compound: Tolnaftate Target: Squalene Epoxidase (ERG1)[4]

Tolnaftate and related O-thiocarbamates act as non-competitive inhibitors of squalene epoxidase, a microsomal enzyme in the ergosterol biosynthetic pathway.[5] Unlike azoles (which target CYP450-dependent 14

Causality:

-

Inhibition: The thiocarbamate moiety binds to the enzyme, preventing the monooxygenation of squalene.

-

Accumulation: Squalene accumulates intracellularly. High squalene concentrations are lipotoxic, increasing membrane permeability.

-

Depletion: Ergosterol (essential for fungal membrane fluidity) is depleted, leading to bacteriostatic and fungicidal effects.

Figure 2: Ergosterol Biosynthesis Pathway. Thiocarbamates inhibit Squalene Epoxidase, causing toxic squalene accumulation (red) and ergosterol depletion (green).

Herbicidal Activity: Lipid Synthesis Inhibition

Key Compounds: EPTC (S-ethyl dipropylthiocarbamate), Molinate Target: Very Long-Chain Fatty Acid (VLCFA) Elongases

Bioactivation Requirement: S-thiocarbamate herbicides are pro-herbicides. They require metabolic activation (sulfoxidation) to become active.

-

Step 1: The thiocarbamate is oxidized by plant P450s to a thiocarbamate sulfoxide .

-

Step 2: The sulfoxide is a potent carbamylating agent. It reacts with the sulfhydryl (-SH) groups of the elongase enzymes (specifically the condensing enzymes involved in VLCFA synthesis).

-

Result: Inhibition of cuticle wax formation and cell division.[6]

Emerging Antiviral Activity: Zinc Finger Ejection

Target: HIV-1 Nucleocapsid Protein (NCp7)[7][8]

Recent research identifies mercaptobenzamide thioesters (a subclass of thiocarbamates) as "zinc ejectors."

-

Mechanism: The thiocarbamate acts as a prodrug. Upon intracellular activation, it releases a free thiol or acts as an electrophile that covalently modifies the cysteine residues of the CCHC zinc fingers in NCp7.

-

Outcome: Loss of Zn

destabilizes the protein, preventing viral RNA packaging.

Part 3: Experimental Protocols

Protocol A: Microsomal Squalene Epoxidase Inhibition Assay

Purpose: To quantify the potency (IC50) of a thiocarbamate candidate against fungal sterol synthesis.

Reagents:

-

Candida albicans microsomes (prepared via differential centrifugation).

- -Squalene (substrate).

-

NADPH (cofactor).

-

FAD (cofactor).

-

Test Compound (Thiocarbamate) in DMSO.

Workflow:

-

Preparation: Thaw microsomes on ice. Dilute to 1 mg/mL protein in phosphate buffer (pH 7.4).

-

Incubation:

-

Mix 480

L microsomal suspension with 10 -

Pre-incubate for 10 min at 30°C to allow enzyme-inhibitor binding.

-

Initiate reaction by adding 10

L

-

-

Reaction: Incubate for 45 minutes at 30°C with shaking.

-

Termination: Stop reaction by adding 500

L 15% KOH in ethanol (saponification). -

Extraction: Add 2 mL petroleum ether. Vortex vigorously. Centrifuge to separate phases.

-

Analysis:

-

Spot the organic phase (containing sterols) onto TLC plates.

-

Develop in Hexane:Ethyl Acetate (4:1).

-

Scan using a Radio-TLC scanner.

-

Calculation: Calculate % conversion of Squalene to Lanosterol/Ergosterol vs. Control.

-

Self-Validation Check:

-

Positive Control: Include Tolnaftate (10

M). Should show >90% inhibition. -

Negative Control: DMSO only. Should show distinct Lanosterol/Ergosterol peaks.

-

Mass Balance: Total radioactivity in the lane must match the input to rule out sample loss.

Protocol B: Chemical Stability (Newman-Kwart Assessment)

Purpose: To determine the thermal stability of O-thiocarbamate leads.

Workflow:

-

Dissolve 10 mg O-thiocarbamate in 1 mL diphenyl ether (high boiling point solvent) or deuterated toluene (for NMR monitoring).

-

Heat to 150°C in a sealed tube.

-

Sample at t=0, 1h, 4h, 12h, 24h.

-

Analyze via HPLC-UV or

-NMR. -

Marker: Watch for the shift of the

protons (typically

Part 4: Data Summary & Toxicology

Table 1: Comparative Biological Profiles of Thiocarbamates

| Class | Representative Compound | Primary Target | Mechanism Type | Bioactivation Required? |

| Antifungal | Tolnaftate | Squalene Epoxidase | Non-competitive Inhibition | No |

| Herbicide | EPTC | VLCFA Elongase | Covalent Modification (Cys) | Yes (Sulfoxidation) |

| Antiviral | NCp7 Inhibitors | HIV-1 NCp7 | Zinc Ejection / Chelation | Varies |

Toxicological Note: Sulfoxidation

The bioactivation of thiocarbamate herbicides (e.g., EPTC) generates thiocarbamate sulfoxides . While effective against weeds, these are electrophilic species that can carbamylate mammalian proteins.

-

Detoxification:[9] In mammals and resistant plants, these sulfoxides are detoxified via Glutathione S-Transferase (GST) conjugation.

-

Assay Implication: When screening for mammalian toxicity, always include a microsomal stability assay fortified with GSH to measure the rate of detoxification.

References

-

GlobalRx. "Clinical Profile of Tolnaftate 1% Topical Cream - Mechanism of Action." GlobalRx Clinical Data. Link

-

Ryder, N. S., et al. "The mode of antifungal action of tolnaftate." Journal of Medical and Veterinary Mycology, 1986. Link

-

Lloyd-Jones, G. C., et al. "Mechanism and Application of the Newman-Kwart O->S Rearrangement of O-Aryl Thiocarbamates."[2] Synthesis, 2008.[2] Link

-

Jenkins, L. M., et al. "Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters."[8] Journal of Medicinal Chemistry, 2005. Link

-

Fuerst, E. P., et al. "Fatty acid elongation is important in the activity of thiocarbamate herbicides." Pesticide Biochemistry and Physiology, 1991. Link

Sources

- 1. Newman-Kwart Rearrangement [organic-chemistry.org]

- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Tolnaftate? [synapse.patsnap.com]

- 5. Mechanism of action of Tolnaftate_Chemicalbook [chemicalbook.com]

- 6. Lipid Synthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. Studies on the mechanism of inactivation of the HIV-1 nucleocapsid protein NCp7 with 2-mercaptobenzamide thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

An In-depth Technical Guide to Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Synthesis, Properties, and Potential Biological Applications

This guide provides a comprehensive technical overview of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a molecule of interest at the intersection of carbamate and morpholine chemistries. For researchers, scientists, and professionals in drug development, this document synthesizes foundational knowledge and projects the potential of this compound, even in the absence of extensive direct literature. The insights herein are extrapolated from established principles and data on structurally related compounds.

Introduction: The Scientific Context

The amalgamation of a carbamate, a thiocarbonyl group, and a morpholine ring in Ethyl (morpholin-4-ylcarbonothioyl)carbamate presents a unique chemical scaffold with significant potential for biological activity. Carbamates are a well-established class of compounds with a wide range of applications, from pesticides to pharmaceuticals.[1][2][3] The carbamate moiety is known for its ability to act as a stable and bio-cleavable linker, often improving the pharmacokinetic properties of a parent molecule.[1] The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and its presence in numerous approved drugs.[4][5][6][7][8] The introduction of a thiocarbonyl group in place of a carbonyl can significantly alter the electronic properties and reactivity of the molecule, potentially leading to novel biological interactions.

This guide will explore the hypothetical synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, predict its key physicochemical properties, and discuss its potential biological activities and mechanisms of action based on the known pharmacology of related structures.

Hypothetical Synthesis and Characterization

Proposed Synthetic Pathway

A logical approach to the synthesis would involve a multi-step reaction sequence, as outlined in the workflow below.

Caption: Proposed two-step synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Morpholine-4-carbothioic acid salt

-

To a stirred solution of morpholine (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add carbon disulfide (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The formation of the morpholine-4-carbothioic acid salt can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the salt can be precipitated, filtered, and washed with a cold solvent to be used in the next step without further purification.

Step 2: Synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate

-

Suspend the morpholine-4-carbothioic acid salt (1.0 eq) in a fresh portion of dry aprotic solvent.

-

To this suspension, add an activating agent. A plausible agent would be ethyl chloroformate (1.0 eq), which would react to form a reactive intermediate.

-

In a separate flask, prepare a solution of ethyl carbamate (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent.

-

Slowly add the ethyl carbamate solution to the activated morpholine-4-carbothioic acid mixture at room temperature.

-

The reaction mixture is then stirred for 24-48 hours. Progress can be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical Properties

Based on its constituent functional groups, the following properties can be anticipated for Ethyl (morpholin-4-ylcarbonothioyl)carbamate:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H14N2O2S | Based on the chemical structure. |

| Molecular Weight | 218.28 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | The presence of polar functional groups and a higher molecular weight suggest a solid state. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The morpholine ring imparts some water solubility, but the overall structure is largely organic. |

| Stability | The thiocarbonyl group may be susceptible to oxidation. The carbamate linkage can undergo hydrolysis under strong acidic or basic conditions. | General reactivity of thiocarbonyls and carbamates. |

Potential Biological Activities and Mechanisms of Action

The biological profile of Ethyl (morpholin-4-ylcarbonothioyl)carbamate can be inferred from the known activities of carbamates, thiocarbamates, and morpholine-containing compounds.

Cholinesterase Inhibition

Carbamates are well-known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11][12] This inhibition leads to an increase in the neurotransmitter acetylcholine in the synaptic cleft, which has therapeutic applications in conditions like Alzheimer's disease and myasthenia gravis.[13][14]

The proposed mechanism of action involves the carbamylation of a serine residue in the active site of the cholinesterase enzyme. This carbamylated enzyme is more stable than the acetylated enzyme formed during normal acetylcholine hydrolysis, leading to a temporary inactivation of the enzyme.[10]

Sources

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sciencescholar.us [sciencescholar.us]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. epa.gov [epa.gov]

- 10. researchgate.net [researchgate.net]

- 11. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. litfl.com [litfl.com]

- 13. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arylaminopropanone Derivatives as Potential Cholinesterase Inhibitors: Synthesis, Docking Study and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of Ethyl (morpholin-4-ylcarbonothioyl)carbamate, a molecule situated at the intersection of morpholine and thiocarbamate chemistries. While the specific discovery and developmental history of this compound remain sparsely documented in publicly accessible literature, its structural motifs suggest a foundation in the well-established and pharmacologically significant realms of its constituent chemical classes. This document will therefore delve into the rich history of morpholine and thiocarbamates to provide a robust context, propose a detailed and scientifically grounded synthetic pathway for the target molecule, and explore its potential applications based on the known biological activities of analogous structures.

Part 1: Deconstructing the Core Moieties: A Legacy of Morpholine and Thiocarbamates in Drug Discovery

The therapeutic potential of a molecule can often be inferred from the established bioactivities of its core structural components. Ethyl (morpholin-4-ylcarbonothioyl)carbamate is a conjugate of two such pharmacologically privileged scaffolds: morpholine and thiocarbamate.

The Morpholine Ring: A Staple of Medicinal Chemistry

Morpholine is a six-membered heterocyclic amine containing both an ether and a secondary amine functional group.[1] Its unique physicochemical properties, including high polarity, water solubility, and chemical stability, have made it a favored building block in drug design. The morpholine ring is a common feature in a wide array of approved drugs, where it can impart desirable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Its presence can also contribute to the pharmacodynamic profile of a drug by participating in crucial interactions with biological targets.

Thiocarbamates: A Versatile Class of Compounds

Thiocarbamates are sulfur analogs of carbamates, where one or both oxygen atoms are replaced by sulfur.[2] This substitution significantly alters the electronic and steric properties of the molecule, leading to a diverse range of chemical reactivity and biological activity. Historically, thiocarbamates have been extensively utilized in agriculture as herbicides and fungicides, with their development dating back to the mid-20th century.[2][3] In the realm of medicine, thiocarbamate derivatives have been explored for a variety of therapeutic applications, leveraging their ability to act as enzyme inhibitors and modulators of various biological pathways.

Part 2: A Proposed Synthetic Pathway for Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Step 1: Synthesis of Morpholine-4-carbothioamide

The initial step involves the reaction of morpholine with an isothiocyanate precursor. A common and effective method is the reaction of morpholine with ammonium thiocyanate in the presence of an acid catalyst to generate an in-situ isothiocyanate, which then reacts with another equivalent of morpholine. A more direct approach, and the one detailed here, involves the reaction of morpholine with a suitable thiocarbonyl transfer reagent.

Experimental Protocol:

-

To a solution of morpholine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (0.5 equivalents) in the same solvent to the cooled reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude morpholine-4-carbothioamide.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Acylation of Morpholine-4-carbothioamide with Ethyl Chloroformate

The final step involves the acylation of the synthesized morpholine-4-carbothioamide with ethyl chloroformate to yield the target compound, Ethyl (morpholin-4-ylcarbonothioyl)carbamate.

Experimental Protocol:

-

Dissolve morpholine-4-carbothioamide (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or acetone.

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.2 equivalents), to the solution.

-

To this stirred suspension, add ethyl chloroformate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude Ethyl (morpholin-4-ylcarbonothioyl)carbamate by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Proposed Synthesis Scheme:

Caption: Proposed two-step synthesis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate.

Part 3: Characterization and Quality Control

The identity and purity of the synthesized Ethyl (morpholin-4-ylcarbonothioyl)carbamate must be confirmed through a battery of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic peaks corresponding to the ethyl group (triplet and quartet), and the morpholine ring protons. |

| ¹³C NMR | Resonances for the carbonyl and thiocarbonyl carbons, as well as the carbons of the ethyl and morpholine moieties. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₈H₁₄N₂O₃S. |

| FT-IR Spectroscopy | Characteristic absorption bands for the C=O and C=S stretching vibrations, as well as N-H bending. |

| Purity (HPLC) | A single major peak indicating a high degree of purity. |

Characterization Workflow:

Caption: A standard workflow for the purification and characterization of the synthesized compound.

Part 4: Potential Applications and Future Directions

Given the absence of specific biological data for Ethyl (morpholin-4-ylcarbonothioyl)carbamate, its potential applications can be extrapolated from the known activities of structurally related compounds.

-

Antimicrobial Agents: Numerous N-acyl-morpholine-4-carbothioamide derivatives have demonstrated significant in vitro activity against a range of bacterial and fungal strains.[1] The combination of the morpholine ring and the thiocarbamate linkage in the target molecule makes it a promising candidate for antimicrobial screening.

-

Herbicidal and Fungicidal Activity: The broader class of thiocarbamates has a long history of use in agriculture.[2][4] It is conceivable that Ethyl (morpholin-4-ylcarbonothioyl)carbamate could exhibit herbicidal or fungicidal properties, warranting investigation in agrochemical research.

-

Enzyme Inhibition: The carbamate and thiocarbamate functional groups are known to act as inhibitors of various enzymes, particularly serine hydrolases. Further research could explore the inhibitory potential of the title compound against a panel of clinically relevant enzymes.

References

-

Thiocarbamate. In: Wikipedia. Accessed February 15, 2026. [Link]

- Aziz H, Saeed A, Khan MA, Afridi S, Jabeen F. Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Mol Divers. 2021;25(1):3-16.

-

Thiocarbamate pesticides: a general introduction (EHC 76, 1988). INCHEM. Accessed February 15, 2026. [Link]

-

Riemschneider thiocarbamate synthesis. In: Wikipedia. Accessed February 15, 2026. [Link]

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 2020;2(4):245-268.

-

Dithiocarbamate. In: Wikipedia. Accessed February 15, 2026. [Link]

Sources

Comprehensive Spectral Analysis: Ethyl (morpholin-4-ylcarbonothioyl)carbamate

Executive Summary

This technical guide provides an in-depth spectral analysis of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 40398-28-5), a critical intermediate in the synthesis of bioactive acylthiourea derivatives. Designed for medicinal chemists and analytical scientists, this document details the structural elucidation of the compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .

The guide emphasizes the causality behind spectral features—specifically the impact of restricted rotation around the thioamide bond on NMR signals and the characteristic fragmentation pathways observed in ESI-MS. All protocols are structured as self-validating systems to ensure reproducibility.

Compound Profile & Structural Logic

| Property | Detail |

| IUPAC Name | Ethyl |

| Common Synonyms | |

| CAS Number | 40398-28-5 |

| Molecular Formula | |

| Molecular Weight | 218.27 g/mol |

| Structural Class | Acylthiourea / Carbamate |

Structural Connectivity

The molecule consists of an ethyl carbamate moiety linked to a morpholine ring via a thiocarbonyl group. The core structural feature is the acylthiourea linkage (

Synthesis & Sample Preparation

Context: Understanding the synthesis is vital for identifying potential impurities (e.g., unreacted morpholine or hydrolysis products).

Synthetic Pathway

The compound is synthesized via the nucleophilic addition of morpholine to ethoxycarbonyl isothiocyanate. This reaction is rapid and typically quantitative.

Figure 1: Synthetic route via nucleophilic addition. The reaction proceeds through a transient tetrahedral intermediate before stabilizing into the acylthiourea product.

NMR Sample Preparation Protocol

Objective: Prepare a homogeneous sample free of paramagnetic impurities.

-

Solvent Selection: Use Chloroform-d (

) for routine analysis. Use DMSO- -

Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.

-

Filtration: Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to remove suspended solids that cause line broadening.

-

Reference: Ensure the solvent contains TMS (0.00 ppm) for internal referencing.

NMR Spectroscopy Analysis

1H NMR Interpretation

The proton NMR spectrum is characterized by the distinct ethyl group patterns and the morpholine ring protons. A critical feature is the broadening of the morpholine signals due to restricted rotation around the

Representative Data (

, 400 MHz)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 8.50 – 9.00 | Broad Singlet | 1H | NH | Highly deshielded due to anisotropy of |

| 4.25 | Quartet ( | 2H | Characteristic ethyl ester methylene. | |

| 3.80 – 4.10 | Broad Multiplet | 4H | Morpholine | Deshielded by the adjacent |

| 3.65 – 3.75 | Multiplet | 4H | Morpholine | Ether protons, less affected by the thiocarbonyl group. |

| 1.32 | Triplet ( | 3H | Characteristic ethyl ester methyl. |

Expert Insight: In

13C NMR Interpretation

The carbon spectrum confirms the backbone connectivity. The most diagnostic signals are the carbonyl and thiocarbonyl carbons.

Representative Data (

, 100 MHz)

| Shift ( | Assignment | Interpretation |

| 178.5 | C=S | Thiocarbonyl carbon. Significantly downfield, characteristic of thioamides/thioureas. |

| 152.0 | C=O | Carbamate carbonyl. Typical region for |

| 66.2 | Morpholine | Ether carbons of the morpholine ring. |

| 62.8 | Ethyl | Ethoxy methylene carbon. |

| 48.5 | Morpholine | Nitrogen-adjacent carbons. May appear as double peaks (rotamers) in high-res scans. |

| 14.3 | Ethyl | Methyl carbon. |

Mass Spectrometry (MS) Analysis[1][2][3]

Ionization & Molecular Ion

-

Technique: Electrospray Ionization (ESI) in Positive Mode (

). -

Molecular Ion: The compound readily protonates to form

. -

Adducts: Sodium adducts

are common in unbuffered solutions.

| Ion Species | m/z (Theoretical) | m/z (Observed) |

| 219.08 | 219.1 | |

| 241.06 | 241.1 |

Fragmentation Logic

Fragmentation in acylthioureas is driven by the stability of the daughter ions. The primary cleavage points are the carbamate linkage and the morpholine ring.

-

Loss of Ethyl Group: Cleavage of the ethoxy group leads to

. -

Acyl Cleavage: Rupture of the

bond. -

Morpholine Elimination: Formation of the morpholine cation (

86) or the thiocarbonyl-morpholine fragment.

Figure 2: Proposed ESI-MS fragmentation pathway. The formation of the [Morpholine-CS]+ ion (m/z 128) is a diagnostic signature for N-thiocarbonyl morpholine derivatives.

References

-

Sigma-Aldrich. Ethyl (morpholin-4-ylcarbonothioyl)carbamate Product Page. Retrieved from

-

PubChem. Compound Summary: Ethyl N-(morpholine-4-carbothioyl)carbamate. Retrieved from

-

Royal Society of Chemistry. ChemSpider: Spectral Data of Acylthiourea Derivatives. Retrieved from

-

NIST Chemistry WebBook. Mass Spectral Library: Morpholine Derivatives. Retrieved from

Methodological & Application

Ethyl (morpholin-4-ylcarbonothioyl)carbamate: Urease Inhibition Assay Protocol

Application Note: AN-UR-2026-04

Methodology for the Evaluation of Acylthiourea-Based Nickel Chelation

Abstract

This application note details the standard operating procedure (SOP) for evaluating the enzymatic inhibition potency of Ethyl (morpholin-4-ylcarbonothioyl)carbamate (CAS: 21582-59-2) against Urease (EC 3.5.1.5). Belonging to the acylthiourea class, this compound exhibits bioactivity primarily through the bidentate chelation of the di-nickel (

Introduction & Mechanistic Basis

1.1 The Target: Urease

Urease is a nickel-dependent metalloenzyme found in plants (e.g., Canavalia ensiformis), fungi, and bacteria (e.g., Helicobacter pylori).[1][2] It catalyzes the hydrolysis of urea into ammonia and carbon dioxide, a reaction critical for bacterial survival in acidic environments (e.g., the gastric lining).

1.2 The Inhibitor: Ethyl (morpholin-4-ylcarbonothioyl)carbamate

This molecule represents a "privileged structure" in medicinal chemistry known as an acylthiourea .

-

Pharmacophore: The core scaffold consists of a carbonyl group (

) adjacent to a thiourea moiety ( -

Mechanism of Action (MOA): The compound acts as a competitive inhibitor. The "hard" oxygen of the carbonyl and the "soft" sulfur of the thiocarbonyl form a stable 6-membered chelate ring with the paramagnetic Nickel ions (

) in the enzyme's active site, effectively blocking substrate (urea) entry.

1.3 Biological Relevance

Inhibition of urease is a primary therapeutic strategy for treating:

-

H. pylori-induced gastric ulcers.

-

Urolithiasis (infection-induced kidney stones).

-

Hepatic coma (by reducing gut ammonia production).

Experimental Workflow Visualization

The following diagram illustrates the inhibition pathway and the colorimetric detection logic used in this protocol.

Figure 1: Mechanism of Action and Detection Logic. The inhibitor chelates the Nickel center, preventing the hydrolysis of urea into ammonia. Reduced ammonia production results in lower absorbance at 625 nm.

Materials & Reagents

| Component | Specification | Storage |

| Enzyme | Jack Bean Urease (Type III, ~15,000-50,000 units/g) | -20°C |

| Substrate | Urea (Molecular Biology Grade) | RT |

| Test Compound | Ethyl (morpholin-4-ylcarbonothioyl)carbamate | 4°C (Desiccated) |

| Positive Control | Thiourea or Acetohydroxamic Acid (AHA) | RT |

| Buffer System | Phosphate Buffer (PBS) pH 7.4 or HEPES pH 7.4 | 4°C |

| Reagent A | Phenol (1% w/v) + Sodium Nitroprusside (0.005% w/v) | 4°C (Dark) |

| Reagent B | NaOH (0.5% w/v) + NaOCl (0.1% active chlorine) | 4°C (Dark) |

Reagent Preparation Notes:

-

Stock Solution: Dissolve the test compound in 100% DMSO to create a 10 mM stock.

-

Enzyme Solution: Prepare fresh Urease solution (5 U/mL) in phosphate buffer immediately before use.

-

Reagent A/B Stability: These constitute the Berthelot reagents. They are light-sensitive. Prepare fresh or store in amber bottles for max 1 week.

Detailed Assay Protocol (96-Well Format)

This protocol uses a pre-incubation step to allow the inhibitor to equilibrate with the active site nickel ions before the substrate is introduced.

Step 1: Enzyme-Inhibitor Pre-incubation

-

Blank Wells: Add 25 µL of Buffer (PBS pH 7.4).

-

Control Wells (100% Activity): Add 25 µL of Enzyme Solution (5 U/mL) + 5 µL of DMSO (Vehicle).

-

Test Wells: Add 25 µL of Enzyme Solution (5 U/mL) + 5 µL of Test Compound (diluted in buffer to varying concentrations, e.g., 0.1 µM – 100 µM).

-

Incubation: Incubate the plate at 37°C for 15 minutes .

-

Why? Acylthioureas are often slow-binding inhibitors; pre-incubation ensures equilibrium binding.

-

Step 2: Substrate Reaction

-

Add 55 µL of Urea Solution (100 mM in PBS) to all wells.

-

Incubate at 37°C for 15 minutes .

-

Reaction: Urease hydrolyzes urea

-

Step 3: Colorimetric Development (Berthelot Reaction)

-

Add 45 µL of Reagent A (Phenol/Nitroprusside) to all wells.

-

Add 70 µL of Reagent B (Alkali Hypochlorite) to all wells.

-

Incubate at 37°C for 30-50 minutes .

-

Observation: Color will shift from clear to indophenol blue. The intensity is proportional to ammonia concentration.

-

Step 4: Measurement

-

Measure Absorbance (OD) at 625 nm (acceptable range: 620-630 nm) using a microplate reader.

Data Analysis & Validation

5.1 Calculation of % Inhibition

-

OD_Test: Absorbance of well with inhibitor.

-

OD_Control: Absorbance of well with enzyme + DMSO (no inhibitor).

-

OD_Blank: Absorbance of well with buffer only (no enzyme).

5.2 IC50 Determination

Plot the % Inhibition (Y-axis) against Log[Concentration] (X-axis). Fit the data using a non-linear regression model (e.g., GraphPad Prism "log(inhibitor) vs. response -- Variable slope"):

5.3 Acceptance Criteria (Quality Control)

-

Z-Factor: Must be > 0.5 for a robust assay.

-

Reference Standard: Thiourea IC50 should fall between 20–25 µM (depending on exact buffer conditions). Acetohydroxamic acid (AHA) IC50 should be ~5–10 µM.

-

DMSO Tolerance: Ensure final DMSO concentration is < 5%, as DMSO can denature urease at high concentrations.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background (Blue in Blank) | Ammonia contamination in water/buffer. | Use ultrapure (Milli-Q) water; ensure glassware is acid-washed. |

| Low Signal in Control | Enzyme degradation or Reagent B oxidation. | Prepare fresh enzyme; check hypochlorite activity (should smell of chlorine). |

| Precipitation | Compound insolubility. | Lower the concentration; ensure DMSO < 5%; sonicate stock solution. |

| Inconsistent IC50 | Insufficient pre-incubation time. | Extend Step 1 incubation to 30 mins to allow full Ni-chelation. |

References

-

Mobley, H. L., & Hausinger, R. P. (1989). Microbial ureases: significance, regulation, and molecular characterization. Microbiological Reviews, 53(1), 85–108. Link